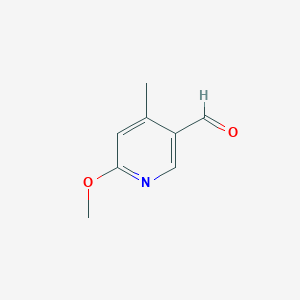

6-Methoxy-4-methylnicotinaldehyde

説明

Synthesis Analysis

The synthesis of compounds similar to 6-Methoxy-4-methylnicotinaldehyde often involves the use of synthon strategies for the efficient regiospecific synthesis of heterocycles with masked (or unmasked) aldehyde functionality. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been demonstrated as a useful three-carbon synthon for synthesizing five and six-membered heterocycles, showcasing methods that could potentially be applied to the synthesis of 6-Methoxy-4-methylnicotinaldehyde (Mahata et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 6-Methoxy-4-methylnicotinaldehyde has been elucidated through methods such as single crystal X-ray diffractions. For example, Schiff base compounds derived from isonicotinic acid have been characterized, revealing their trans configurations with respect to the C=N double bonds and providing a framework for understanding the molecular structure of 6-Methoxy-4-methylnicotinaldehyde (Yang, 2007).

Chemical Reactions and Properties

Research into related compounds has explored various chemical reactions, including cyclocondensation, cycloaromatization, and photostability enhancement. These studies provide insights into the reactivity and potential chemical transformations of 6-Methoxy-4-methylnicotinaldehyde (Arsenyev et al., 2016).

Physical Properties Analysis

The physical properties of chemical compounds like 6-Methoxy-4-methylnicotinaldehyde can be inferred from studies on related molecules, focusing on aspects such as crystal structure, hydrogen bonding, and photostability, which are crucial for understanding the compound's behavior in different conditions (Cobo et al., 2009).

Chemical Properties Analysis

Insights into the chemical properties of 6-Methoxy-4-methylnicotinaldehyde can also be derived from studies on its analogs, examining aspects such as electrophilic and nucleophilic sites, reaction pathways, and stability under various conditions. Such analyses are critical for applications in synthesis and material science (Dyablo et al., 2015).

科学的研究の応用

Organic Synthesis and Catalysis

Aldehydes, such as 6-Methoxy-4-methylnicotinaldehyde, play a crucial role in organic synthesis, serving as key intermediates and reactants. One study showcases the use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles, highlighting the importance of aldehydes in facilitating complex chemical transformations under green, solvent-free conditions (Zolfigol et al., 2013). This research emphasizes the evolving strategies in organic synthesis where aldehydes are central to the development of new, environmentally friendly methodologies.

Photocatalysis and Photochemistry

In the realm of photocatalysis, research on aldehydes explores their behavior under light-induced conditions. A study on the photoisomerization reactions of 4-methoxy- and 4-hydroxy-6-methyl-α-pyrones demonstrates how aldehydes participate in complex photochemical processes, leading to isomerization and the formation of new compounds upon UV irradiation (Breda et al., 2003). Such studies are pivotal for understanding the photostability and reactivity of aldehydes in synthetic and natural environments.

Analytical Chemistry and Sensor Development

Aldehydes are also instrumental in analytical chemistry, where they are used as probes or reactants in the detection and quantification of various analytes. Research on fluorogenic aldehydes for monitoring the progress of aldol reactions via fluorescence changes illustrates the application of aldehydes in developing sensitive and selective analytical tools (Guo & Tanaka, 2009). This application underscores the versatility of aldehydes in facilitating real-time monitoring of chemical reactions.

Material Science and Nanotechnology

In material science, aldehydes contribute to the synthesis of novel materials and nanocomposites. Studies involving the preparation and characterization of metal complexes with Schiff bases derived from aldehydes reveal their potential in creating materials with unique antibacterial properties (Chohan et al., 2003). Such research opens new avenues for the development of antimicrobial coatings and materials.

Safety And Hazards

特性

IUPAC Name |

6-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPZNLLEUHICFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560958 | |

| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methylnicotinaldehyde | |

CAS RN |

123506-66-1 | |

| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

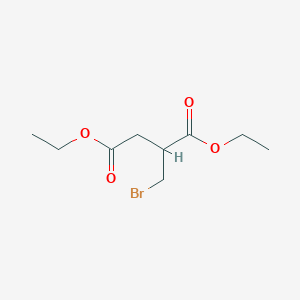

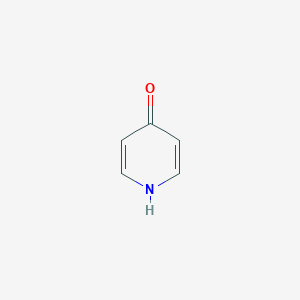

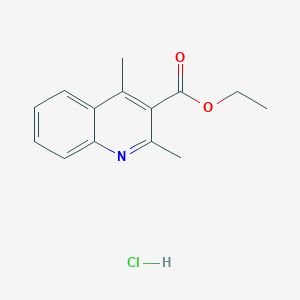

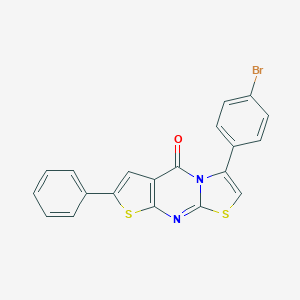

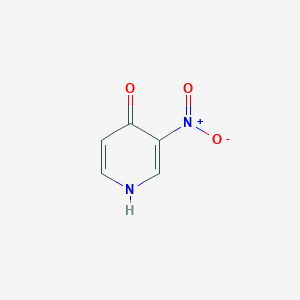

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)

![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)